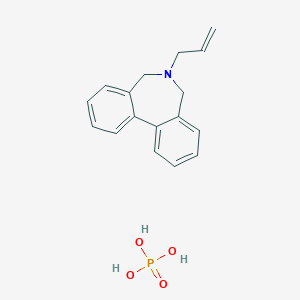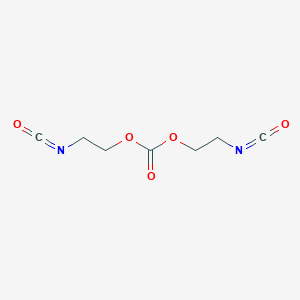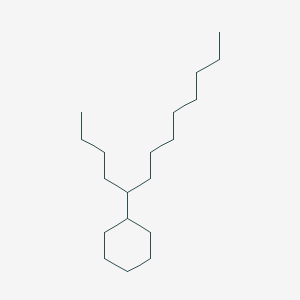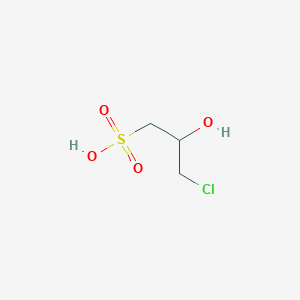
Azane;diiodonickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azane;diiodonickel is a coordination compound consisting of nickel, iodine, and ammonia. This compound is of interest due to its unique chemical properties and potential applications in various fields of science and industry. The compound’s structure includes a nickel center coordinated by two iodine atoms and ammonia molecules, forming a stable complex.
Mecanismo De Acción
Target of Action
It’s known that nickel complexes can interact with various biological targets, depending on their structure and the specific ligands involved .
Mode of Action
It’s known that nickel complexes can undergo various reactions, such as reduction, depending on the conditions and the specific ligands present .
Biochemical Pathways
Nickel complexes can influence various biochemical processes, depending on their structure and the specific ligands involved .
Pharmacokinetics (ADME Properties)
It’s important to note that these properties can vary widely among different nickel complexes .
Result of Action
It’s known that nickel complexes can have various effects at the molecular and cellular levels, depending on their structure and the specific ligands involved .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Azane;diiodonickel typically involves the reaction of nickel salts with iodine in the presence of ammonia. One common method is to dissolve nickel(II) chloride in water, followed by the addition of iodine and ammonia. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: Azane;diiodonickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel species.
Substitution: The ammonia ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and may require heating or the presence of a catalyst.
Major Products:
Oxidation: Nickel(III) or nickel(IV) complexes.
Reduction: Nickel(I) or nickel(0) species.
Substitution: New nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Azane;diiodonickel has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and hydrogenation reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the synthesis of advanced materials and as a precursor for nickel-based catalysts.
Comparación Con Compuestos Similares
Nickel(II) chloride: A simple nickel salt used in various chemical reactions.
Nickel(II) iodide: Another nickel halide with similar properties.
Ammonia complexes of nickel: Various complexes where ammonia is coordinated to nickel.
Uniqueness: Azane;diiodonickel is unique due to its specific coordination environment, which imparts distinct reactivity and stability compared to other nickel complexes. The presence of iodine and ammonia ligands provides unique electronic and steric properties, making it suitable for specific applications that other nickel compounds may not be able to achieve.
Propiedades
IUPAC Name |
azane;diiodonickel |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWFGADADYOXJU-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.[Ni](I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H18I2N6Ni |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584321 |
Source


|
| Record name | Diiodonickel--ammonia (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13859-68-2 |
Source


|
| Record name | Diiodonickel--ammonia (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














